

Best practices and controls for Envudeucitinib-related experiments

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Compound of Interest

Compound Name: *Envudeucitinib*

Cat. No.: *B15614739*

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Technical Support Center: Envudeucitinib-Related Experiments

This technical support center provides best practices, protocols, and troubleshooting guidance for researchers, scientists, and drug development professionals working with **Envudeucitinib** (also known as ESK-001), a selective Tyrosine Kinase 2 (TYK2) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of **Envudeucitinib**?

A1: **Envudeucitinib** is an oral, highly selective, allosteric inhibitor of Tyrosine Kinase 2 (TYK2). [1] It binds to the regulatory pseudokinase (JH2) domain of TYK2, which stabilizes an inactive conformation of the enzyme.[1] This prevents the activation of TYK2 and subsequently blocks the downstream signaling of key pro-inflammatory cytokines, including Interleukin-12 (IL-12), Interleukin-23 (IL-23), and Type I Interferons (IFNs).[2][3]

Q2: What are the primary signaling pathways inhibited by **Envudeucitinib**?

A2: **Envudeucitinib** primarily inhibits the TYK2-mediated signaling pathways activated by IL-12, IL-23, and Type I IFNs. These pathways are crucial in the pathogenesis of various autoimmune diseases.[2][3] By blocking these pathways, **Envudeucitinib** reduces the

phosphorylation of downstream Signal Transducer and Activator of Transcription (STAT) proteins, leading to a dampening of the inflammatory response.[\[1\]](#)

Q3: In which disease models has **Envudeucitinib** or other TYK2 inhibitors shown efficacy?

A3: **Envudeucitinib** is being clinically evaluated for moderate to severe plaque psoriasis and systemic lupus erythematosus (SLE).[\[2\]](#)[\[4\]](#)[\[5\]](#) Preclinical studies with TYK2 inhibitors have demonstrated efficacy in various animal models of autoimmune diseases, including imiquimod-induced or IL-23-induced models of psoriasis and spontaneous lupus models like the (NZB x NZW) F1 mice.[\[6\]](#)[\[7\]](#)[\[8\]](#)

Q4: How should I prepare and store **Envudeucitinib** stock solutions?

A4: For in vitro experiments, **Envudeucitinib** is typically dissolved in dimethyl sulfoxide (DMSO) to create a concentrated stock solution. It is recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound. Store stock solutions at -20°C or -80°C for long-term stability. When preparing working dilutions for cell-based assays, ensure the final DMSO concentration is low (typically $\leq 0.1\%$) to avoid solvent-induced cytotoxicity.

Data Presentation

Table 1: In Vitro Potency and Selectivity of **Envudeucitinib** (ESK-001)

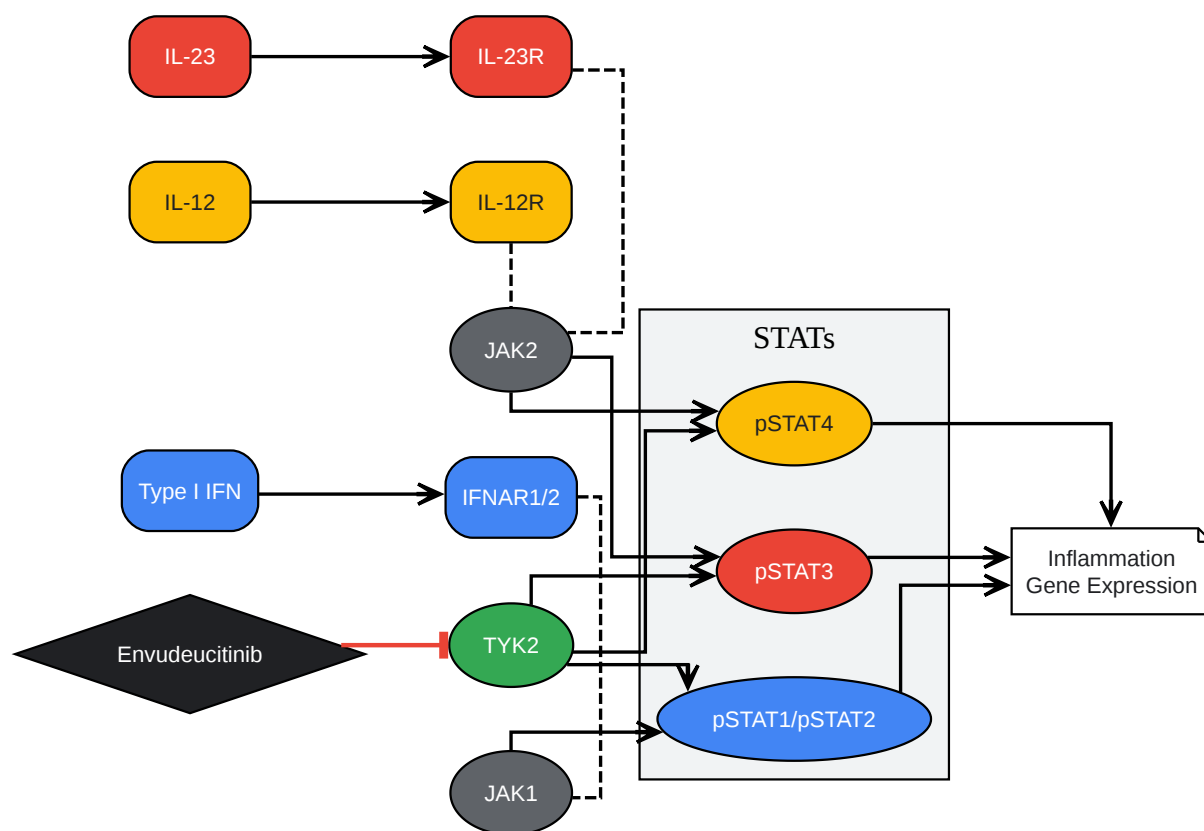
Target	Assay Type	IC50	Reference
TYK2	Human Whole Blood (pSTAT1 inhibition)	104–149 nM	[1]
JAK1	Biochemical Assay	>30,000 nM	[1]
JAK2	Biochemical Assay	>30,000 nM	[1]
JAK3	Biochemical Assay	>30,000 nM	[1]

Table 2: Clinical Efficacy of **Envudeucitinib** in Plaque Psoriasis (Phase 2 STRIDE Study)

Treatment Group (at Week 12)	PASI-75 Response Rate	PASI-90 Response Rate	Placebo Response Rate (PASI-75)	Reference
Envudeucitinib 40 mg BID	64%	Not Reported	0%	[9]

PASI-75/90: Psoriasis Area and Severity Index reduction of 75%/90% from baseline. BID: Twice daily.

Signaling Pathways



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